

An In-depth Technical Guide to 2,4-Dimethylquinoline (CAS 1198-37-4)

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Compound of Interest

Compound Name: 2,4-Dimethylquinoline

Cat. No.: B072138

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For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dimethylquinoline, with the CAS number 1198-37-4, is a heterocyclic aromatic organic compound belonging to the quinoline family.^{[1][2]} Quinoline and its derivatives are of significant interest in medicinal chemistry and drug development due to their wide range of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.^{[3][4]} This technical guide provides a comprehensive overview of the core properties, synthesis, and potential biological applications of **2,4-Dimethylquinoline**, with a focus on its role as a scaffold in drug discovery.

Chemical and Physical Properties

2,4-Dimethylquinoline is typically a colorless to pale yellow liquid with a characteristic odor. It is soluble in organic solvents but has low solubility in water.^[1] A summary of its key physical and chemical properties is presented in the tables below.

Table 1: General and Physical Properties

Property	Value	Reference(s)
CAS Number	1198-37-4	[2]
Molecular Formula	C ₁₁ H ₁₁ N	[2]
Molecular Weight	157.21 g/mol	[2]
Appearance	Colorless to pale yellow liquid	[1]
Melting Point	14.85 °C	[5]
Boiling Point	264-265 °C (at 760 mmHg)	[5]
159 °C (at 18 mmHg)	[6]	
Density	1.061 g/mL at 25 °C	[5]
Refractive Index (n _D ²⁰)	1.605	[5]
Solubility	Soluble in organic solvents, sparingly soluble in water.	[1]

Table 2: Spectroscopic Data

Spectroscopic Technique	Key Data	Reference(s)
¹ H NMR	Spectra available	[7]
¹³ C NMR	Spectra available	[8]
Mass Spectrometry (MS)	Spectra available	[7]
Infrared (IR) Spectroscopy	Spectra available	[7]

Synthesis and Purification

Several synthetic routes have been established for the preparation of **2,4-Dimethylquinoline**, with the Combes and Doebner-von Miller syntheses being common methods for quinoline derivatives. A detailed, two-step experimental protocol adapted from Organic Syntheses is provided below.

Experimental Protocol: Synthesis of 2,4-Dimethylquinoline

Step 1: Preparation of Acetone-Anil

- In a suitable reaction vessel equipped with a stirrer, reflux condenser, and dropping funnel, a mixture of aniline and a catalytic amount of iodine is heated to 170-175 °C.[3]
- Acetone is added dropwise to the heated mixture with vigorous stirring.[3]
- The distillate is collected during the addition.
- The collected distillate and the reaction mixture are combined and subjected to vacuum distillation to separate unreacted aniline and the intermediate, 2,2,4-trimethyl-1,2-dihydroquinoline, from the desired acetone-anil.[3]

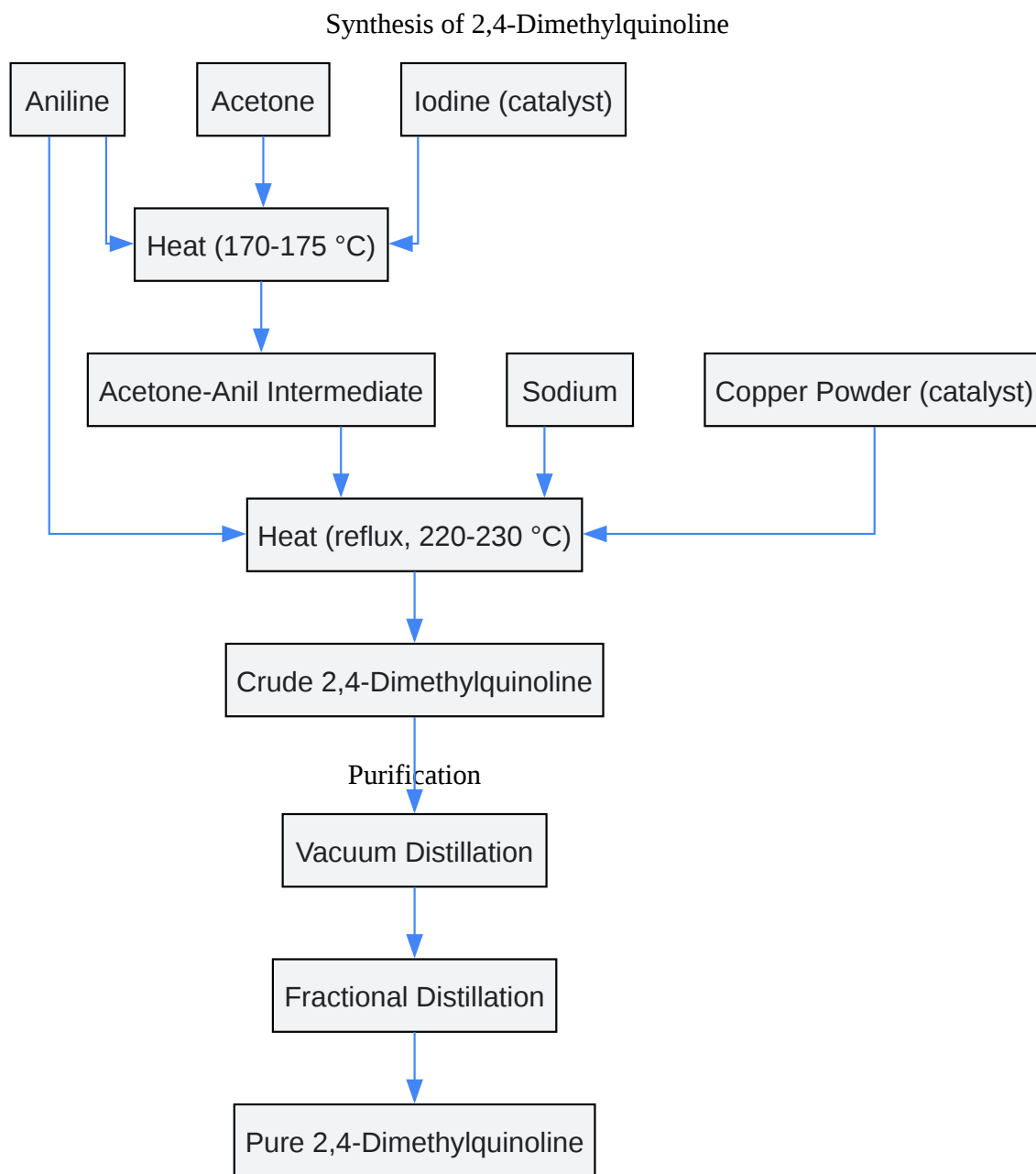
Step 2: Conversion of Acetone-Anil to **2,4-Dimethylquinoline**

- A mixture of acetone-anil, anhydrous aniline, small pieces of sodium metal, and a catalytic amount of copper powder is prepared in a round-bottomed flask.
- The mixture is heated to reflux (approximately 220-230 °C) until the evolution of methane gas ceases, which typically takes 3 to 6 hours.
- The reaction mixture is then cooled and subjected to vacuum distillation to isolate the crude **2,4-Dimethylquinoline**.

Purification:

The crude product can be further purified by fractional distillation under reduced pressure.[9]

Logical Workflow for Synthesis and Purification



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Caption: Workflow for the synthesis and purification of **2,4-Dimethylquinoline**.

Biological Activities and Potential Applications

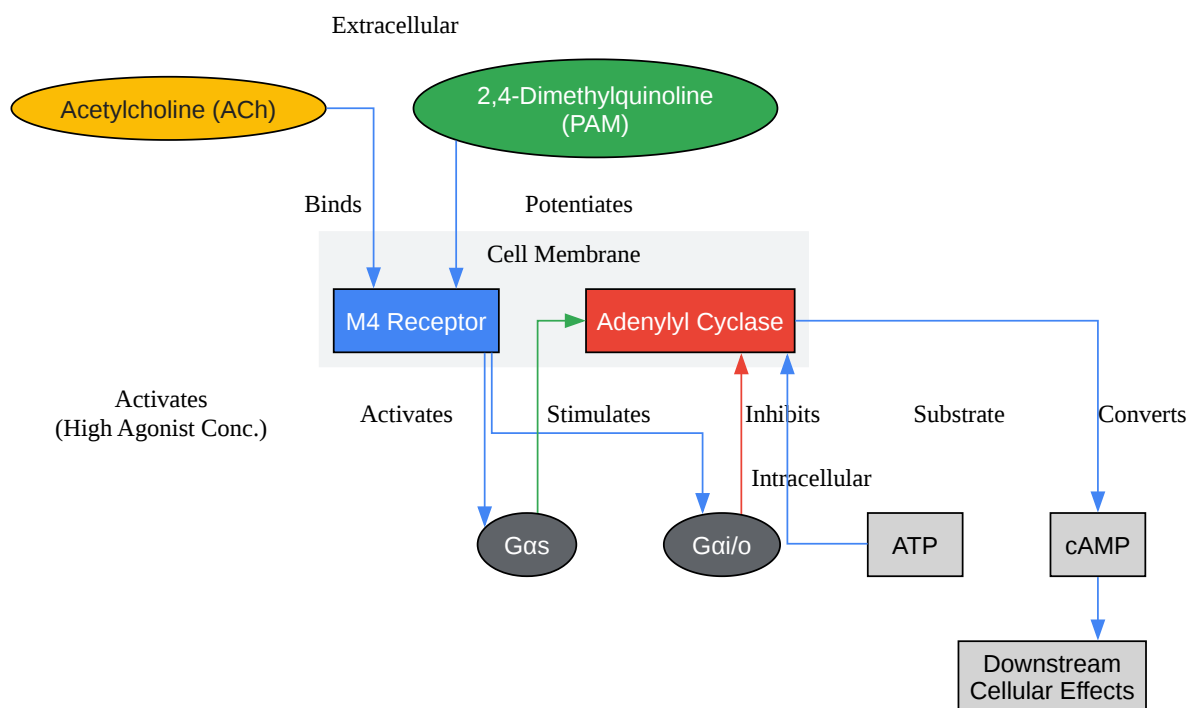
Quinoline scaffolds are considered "privileged structures" in medicinal chemistry due to their ability to interact with a variety of biological targets. **2,4-Dimethylquinoline** and its derivatives have been investigated for several biological activities.

Positive Allosteric Modulator of the M4 Muscarinic Receptor

Derivatives of **2,4-Dimethylquinoline** have been identified as positive allosteric modulators (PAMs) of the M4 muscarinic acetylcholine receptor.^[1] M4 receptors are G-protein coupled receptors that play a crucial role in regulating neurotransmission in the brain.^[1] PAMs of the M4 receptor are of interest for the treatment of neurological and psychiatric disorders, such as schizophrenia.^[10]

Signaling Pathway of the M4 Muscarinic Receptor:

The M4 receptor primarily couples to the Gai/o subunit of the heterotrimeric G-protein. Activation of Gai/o inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.^{[3][11]} Under certain conditions, the M4 receptor can also couple to Gas, which stimulates adenylyl cyclase and increases cAMP levels. As a PAM, **2,4-Dimethylquinoline** derivatives would enhance the effect of the endogenous ligand, acetylcholine (ACh), on this signaling cascade.



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Caption: M4 muscarinic receptor signaling pathway modulated by a PAM.

Antimicrobial Activity

Quinoline derivatives are known to possess significant antimicrobial properties.^[1] While the specific mechanism of action for **2,4-Dimethylquinoline** has not been extensively elucidated, related compounds have been shown to exert their effects through various mechanisms, including:

- Inhibition of DNA Gyrase: Quinolones can target bacterial DNA gyrase, an enzyme essential for DNA replication, leading to bacterial cell death.[\[5\]](#)[\[12\]](#)
- Disruption of Cell Membrane Integrity: Some quinoline derivatives can interfere with the bacterial cell membrane, causing leakage of intracellular components and subsequent cell lysis.[\[13\]](#)
- Inhibition of Folate Synthesis: Certain quinoline analogues can act as antifolates, inhibiting dihydrofolate reductase (DHFR), an enzyme crucial for nucleotide synthesis.[\[8\]](#)

Further research is needed to determine the precise antimicrobial mechanism of **2,4-Dimethylquinoline**.

Experimental Protocols for Biological Evaluation

Protocol: In Vitro Assay for M4 Receptor Positive Allosteric Modulation (Calcium Mobilization Assay)

This protocol provides a general framework for assessing the PAM activity of **2,4-Dimethylquinoline** at the M4 receptor using a calcium mobilization assay in a cell line stably expressing the human M4 receptor.

- Cell Culture: Culture Chinese Hamster Ovary (CHO) cells stably expressing the human M4 muscarinic receptor (hM4) in appropriate growth medium.
- Cell Plating: Seed the cells into 96-well black-walled, clear-bottom plates and allow them to adhere and grow to confluence.
- Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
- Compound Preparation: Prepare serial dilutions of **2,4-Dimethylquinoline** and a standard M4 receptor agonist (e.g., acetylcholine) in an appropriate assay buffer.
- Assay Procedure:
 - Add the diluted **2,4-Dimethylquinoline** or vehicle to the wells and incubate for a predetermined time.

- Add a sub-maximal concentration (EC_{20}) of acetylcholine to the wells.
- Measure the fluorescence intensity over time using a fluorescence plate reader to detect changes in intracellular calcium levels.
- Data Analysis: Determine the EC_{50} values for acetylcholine in the presence and absence of **2,4-Dimethylquinoline**. A significant leftward shift in the acetylcholine dose-response curve in the presence of **2,4-Dimethylquinoline** indicates positive allosteric modulation.^[7]

Protocol: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method to determine the MIC of **2,4-Dimethylquinoline** against bacterial strains.

- Bacterial Culture: Grow the desired bacterial strains (e.g., *Staphylococcus aureus*, *Escherichia coli*) in a suitable broth medium overnight.
- Compound Preparation: Prepare a stock solution of **2,4-Dimethylquinoline** in a suitable solvent (e.g., DMSO) and then prepare serial twofold dilutions in the broth medium in a 96-well microtiter plate.
- Inoculation: Adjust the turbidity of the overnight bacterial culture to a 0.5 McFarland standard and then dilute it to achieve a final inoculum concentration of approximately 5×10^5 CFU/mL in each well of the microtiter plate.
- Incubation: Incubate the plates at 37 °C for 18-24 hours.
- MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Safety and Handling

2,4-Dimethylquinoline is classified as a hazardous substance. It is reported to cause skin and serious eye irritation, and may cause respiratory irritation.^[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when

handling this compound. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

2,4-Dimethylquinoline is a versatile quinoline derivative with a range of interesting biological properties. Its potential as a positive allosteric modulator of the M4 muscarinic receptor makes it a valuable scaffold for the development of novel therapeutics for neurological and psychiatric disorders. Furthermore, its anticipated antimicrobial activity warrants further investigation into its mechanism of action and potential as an anti-infective agent. The synthetic accessibility and the rich chemistry of the quinoline ring system provide ample opportunities for the generation of diverse analogues for structure-activity relationship (SAR) studies, paving the way for the discovery of new and improved drug candidates.

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